3,3',5'-Triiodo-L-thyronine-13C6

Descripción general

Descripción

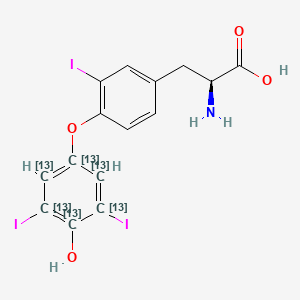

3,3',5'-Triiodo-L-thyronine-13C6: is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a labeled carbon isotope

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3',5'-Triiodo-L-thyronine-13C6 typically involves multiple steps, including iodination, hydroxylation, and amino acid coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct placement of iodine atoms and the incorporation of the labeled carbon isotope.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its labeled carbon isotope makes it valuable for tracing reaction pathways and studying reaction mechanisms.

Biology

In biological research, the compound can be used as a probe to study iodine metabolism and thyroid function. Its multiple iodine atoms make it particularly useful for imaging studies using techniques like positron emission tomography (PET).

Medicine

In medicine, the compound’s unique structure allows it to be used in the development of diagnostic agents for thyroid disorders. Its labeled carbon isotope can also be used in metabolic studies to understand the pharmacokinetics of iodine-containing drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of complex organic molecules.

Mecanismo De Acción

The mechanism of action of 3,3',5'-Triiodo-L-thyronine-13C6 involves its interaction with specific molecular targets, such as enzymes involved in iodine metabolism. The compound’s multiple iodine atoms allow it to bind to these enzymes and modulate their activity, leading to changes in metabolic pathways. The labeled carbon isotope can also be used to trace the compound’s distribution and metabolism in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenyl)oxy-3-iodophenyl]propanoic acid: Similar structure but without the labeled carbon isotope.

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-2-methylphenyl)oxy-3-iodophenyl]propanoic acid: Contains a methyl group instead of the labeled carbon isotope.

Uniqueness

The uniqueness of 3,3',5'-Triiodo-L-thyronine-13C6 lies in its labeled carbon isotope, which allows for detailed tracing and study of its metabolic pathways. This feature makes it particularly valuable in scientific research applications where precise tracking of the compound is required.

Actividad Biológica

3,3',5'-Triiodo-L-thyronine-13C6, commonly referred to as T3-13C6, is a stable isotope-labeled derivative of the thyroid hormone triiodothyronine (T3). This compound plays a crucial role in various biological processes, particularly in metabolism and cellular differentiation. Understanding its biological activity is essential for both research applications and clinical implications.

Target Receptors:

T3-13C6 primarily interacts with thyroid hormone receptors (TRs), specifically TRα and TRβ. These receptors are nuclear proteins that mediate the effects of thyroid hormones by regulating gene expression.

Binding and Activation:

Upon binding to TRs, T3-13C6 induces conformational changes that facilitate the recruitment of coactivators and the initiation of transcription. This process enhances the expression of genes involved in metabolic regulation, growth, and development .

Biochemical Pathways

T3-13C6 influences several metabolic pathways:

- Protein Synthesis: It increases the rates of protein synthesis by enhancing ribosomal activity.

- Lipid Metabolism: The compound stimulates the breakdown of cholesterol and promotes lipolysis.

- Carbohydrate Metabolism: It enhances glucose metabolism by increasing the levels of key metabolic enzymes such as hexokinase and glucose 6-phosphatase .

Cellular Effects

T3-13C6 has significant effects on various cell types:

- Cell Differentiation: It regulates differentiation in embryonic and adult tissues, influencing processes such as neurogenesis and myelination.

- Gene Expression: The compound modulates the expression of genes involved in energy metabolism, cellular respiration, and growth factors .

Environmental Influences

The biological activity of T3-13C6 can be affected by environmental factors. For example, stress conditions may lead to increased levels of reverse T3 (rT3), which is less active and can inhibit the conversion of thyroxine (T4) to T3.

T3-13C6 undergoes various chemical reactions that can affect its biological activity:

| Reaction Type | Description |

|---|---|

| Oxidation | Can form different derivatives. |

| Reduction | Modifications can occur at iodine atoms or other functional groups. |

| Substitution | Halogen substitution reactions lead to iodinated products. |

Common Reagents:

- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Research Applications

T3-13C6 is utilized extensively in research due to its stable isotope labeling:

- Mass Spectrometry and NMR: It serves as a reference standard for precise quantification and structural analysis.

- Thyroid Hormone Metabolism Studies: Researchers use it to investigate thyroid hormone actions in various biological contexts, including growth regulation and metabolic disorders .

Case Studies

-

Thyroid Dysfunction Research:

In studies examining hypothyroidism, T3-13C6 was used to assess the impact of thyroid hormone replacement therapy on metabolic parameters. Results indicated significant improvements in lipid profiles and metabolic rates among treated subjects. -

Neurodevelopmental Studies:

Research involving animal models demonstrated that T3-13C6 administration enhanced neurogenesis and synaptic plasticity, highlighting its role in brain development and function .

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i5+1,6+1,8+1,10+1,11+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCBWYNLGPIQRK-PBXSGCJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.